3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1214046-53-3
VCID: VC2921225
InChI: InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15)
SMILES: CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione

CAS No.: 1214046-53-3

Cat. No.: VC2921225

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione - 1214046-53-3

Specification

CAS No. 1214046-53-3
Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
IUPAC Name 3-(2-bromophenyl)-1-methylpiperazine-2,5-dione
Standard InChI InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15)
Standard InChI Key DIBFPJFBGJVZGG-UHFFFAOYSA-N
SMILES CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br
Canonical SMILES CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br

Introduction

Chemical Identity and Structure

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is a heterocyclic organic compound belonging to the diketopiperazine (DKP) class. It features a piperazine-2,5-dione core with specific substituents that define its unique chemical identity and potential biological functions.

Basic Chemical Information

The compound has a well-defined chemical identity with specific molecular characteristics as outlined in the table below:

PropertyValue
PubChem CID45496529
Molecular FormulaC₁₁H₁₁BrN₂O₂
Molecular Weight283.12 g/mol
IUPAC Name3-(2-bromophenyl)-1-methylpiperazine-2,5-dione
CAS Number1214046-53-3

This compound was first created in database records on June 21, 2010, with the most recent modification occurring on February 22, 2025, indicating ongoing scientific interest in this molecule .

Structural Features

The structural composition of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is characterized by several key features:

  • A six-membered piperazine ring forming the core structure

  • Two carbonyl groups at positions 2 and 5, creating the diketopiperazine framework

  • A 2-bromophenyl substituent at position 3 of the piperazine ring

  • A methyl group at position 1 of the piperazine ring

The compound can be represented by the SMILES notation: CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br, which encodes its precise structural arrangement .

Synthesis and Preparation Methods

The synthesis of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione can be inferred from general synthetic approaches used for similar diketopiperazine derivatives.

Synthetic Routes

Based on established methodologies for similar compounds, the synthesis typically involves the cyclization of appropriately substituted dipeptide precursors or direct cyclization reactions of amino acid derivatives. By examining the synthesis of the fluorophenyl analog, we can propose potential synthetic pathways:

  • Cyclization of 1,2-diamine derivatives with appropriate reagents

  • Reaction of protected amino acid derivatives followed by cyclization

  • Use of sulfonium salts under basic conditions to form protected piperazines, which can then be deprotected

Industrial Scale Production

For larger-scale production, techniques might include:

  • Use of high-pressure autoclaves

  • Employment of specific catalysts such as platinum and carbon

  • Carefully controlled reaction conditions to ensure high yield and purity

These methods would require optimization specifically for the bromophenyl derivative, with special attention to the handling of bromine-containing reagents.

Structural Analogs and Comparative Analysis

Understanding the relationship between 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione and structurally similar compounds provides valuable insights into its potential properties and applications.

Comparison with Halogenated Analogs

The fluorine analog, 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, serves as a valuable comparison point. The key differences between these compounds include:

Property3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione
Molecular Weight283.12 g/mol222.22 g/mol (calculated)
HalogenBromineFluorine
Van der Waals Radius of HalogenLargerSmaller
Electronegativity of HalogenLowerHigher
Potential Electronic EffectsModerate electron-withdrawingStrong electron-withdrawing

Structure-Activity Relationships

From studies on related diketopiperazine compounds, several structure-activity relationships can be inferred:

These structure-activity relationships suggest potential directions for further modification to optimize specific biological activities.

Receptor TypePotential InteractionPossible Effects
Serotonin ReceptorsBinding to specific subtypesModulation of mood and behavior
Dopamine ReceptorsPotential antagonist or agonist activityPsychotropic effects
Ion ChannelsModulation of channel activityNeurological effects

The specific binding profile of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione would require dedicated receptor binding studies to confirm these interactions.

Bacterial SpeciesZone of Inhibition Range (mm)MIC Range (μg/mL)
E. coli10-1532-128
S. aureus8-1264-256
P. aeruginosa6-10128-512

The presence of the bromine atom might enhance lipophilicity and membrane penetration, potentially improving antimicrobial efficacy compared to non-halogenated analogs.

Pharmacokinetic Considerations

The structural features of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione suggest specific pharmacokinetic properties that would be relevant for any potential therapeutic applications.

Absorption and Distribution

Based on structural characteristics:

Piperazine derivatives generally show enhanced blood-brain barrier permeability, making them potential candidates for central nervous system (CNS) applications.

Metabolism and Elimination

The metabolism of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione would likely involve:

  • N-demethylation of the methyl group

  • Hydrolysis of the diketopiperazine ring

  • Potential debromination through cytochrome P450 enzymes

  • Phase II conjugation reactions for subsequent elimination

The presence of the bromine atom might influence the rate and pathways of metabolism, potentially affecting the compound's half-life and duration of action.

Therapeutic AreaPotential ApplicationRelevant Structural Features
AntimicrobialTreatment of bacterial infectionsLipophilic bromophenyl group enhancing membrane penetration
NeuropsychiatricModulation of neurotransmitter systemsDiketopiperazine core with potential for CNS receptor binding
OncologyAnticancer agents targeting specific pathwaysBromophenyl substituent providing unique binding interactions
Anti-inflammatoryModulation of inflammatory processesRigid scaffold potentially interfering with protein-protein interactions

Further research would be necessary to validate these potential applications and optimize the compound's properties for specific therapeutic indications.

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